molecular formula C23H26N2O4 B2707691 3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one CAS No. 903184-31-6

3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one

Cat. No. B2707691
CAS RN: 903184-31-6
M. Wt: 394.471
InChI Key: VKPMCGOZZOIYLI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one, also known as GW806742X, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antimicrobial Applications

A study by Mandala et al. (2013) synthesized a series of novel compounds related to "3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one" and evaluated their antimicrobial activity. These compounds showed significant antibacterial and antifungal activity, comparable to standard treatments. The molecular docking studies provided insights into their potential mechanisms of action by interacting with key proteins in pathogenic organisms.

Neuroprotective Effects

In the realm of neuroprotection, Zuo et al. (2015) investigated the effects of a new synthetic derivative of coumarin, which is structurally related to the compound of interest. Their findings indicated that this derivative offers protection against cell loss in the CA1 hippocampal region following transient global ischemia, suggesting potential applications in stroke or neurodegenerative disease research.

Synthetic Applications

The compound's utility in synthesis is illustrated by Alonzi et al. (2014), who developed novel polystyrene-supported catalysts for Michael addition reactions. This approach facilitated the synthesis of Warfarin and its analogs, demonstrating the compound's role in creating medically significant molecules through environmentally friendly processes.

Antioxidant and Anti-inflammatory Properties

Further research on derivatives of "3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one" has explored their antioxidant and anti-inflammatory potentials. Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, which exhibited significant antioxidant activity and inhibited pro-inflammatory enzymes, suggesting a promising avenue for developing new anti-inflammatory agents.

properties

IUPAC Name

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-20-8-5-18-15-21(23(26)29-22(18)16-20)17-3-6-19(27-2)7-4-17/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPMCGOZZOIYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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